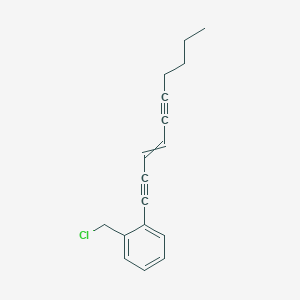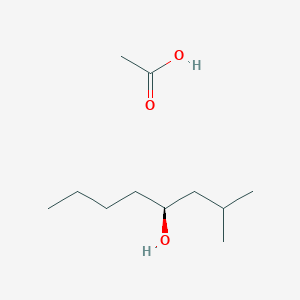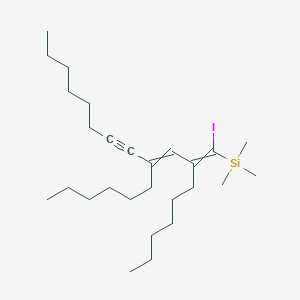![molecular formula C5H8BrN3O2 B14206299 [1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol CAS No. 827603-61-2](/img/structure/B14206299.png)
[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a bromomethyl group and two hydroxymethyl groups attached to the triazole ring. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol typically involves the use of “click” chemistry, a method known for its efficiency and selectivity. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring. The bromomethyl and hydroxymethyl groups can be introduced through subsequent functionalization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in [1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can also undergo reduction reactions, where the triazole ring or the functional groups attached to it are reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of triazole derivatives with various functional groups.
Oxidation: Formation of triazole carboxylic acids or aldehydes.
Reduction: Formation of reduced triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, making them potential candidates for the development of new drugs .
Medicine: In medicine, triazole compounds are explored for their antimicrobial, antifungal, and anticancer properties. The presence of the bromomethyl group in this compound may enhance its biological activity, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of dyes, photographic materials, and corrosion inhibitors. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The hydroxymethyl groups may also participate in hydrogen bonding and other non-covalent interactions, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
1H-1,2,3-Triazole-4,5-dimethanol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-1-methyl-1H-1,2,4-triazole: Contains a different triazole ring structure, leading to different chemical and biological properties.
Uniqueness: The presence of both bromomethyl and hydroxymethyl groups in [1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol makes it a unique compound with a wide range of reactivity. This dual functionality allows it to participate in diverse chemical reactions and enhances its potential in various applications .
Properties
CAS No. |
827603-61-2 |
|---|---|
Molecular Formula |
C5H8BrN3O2 |
Molecular Weight |
222.04 g/mol |
IUPAC Name |
[1-(bromomethyl)-5-(hydroxymethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C5H8BrN3O2/c6-3-9-5(2-11)4(1-10)7-8-9/h10-11H,1-3H2 |
InChI Key |
ARFGTNJSHQIWJP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(N(N=N1)CBr)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


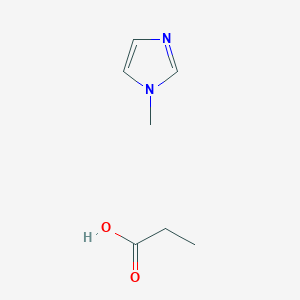
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
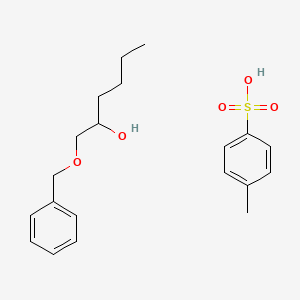
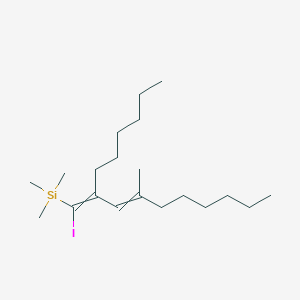
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)
